2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound is a pyrazole-acetamide derivative characterized by a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group and a methylsulfanyl (SCH3) group at the pyrazole core. The acetamide side chain is linked to a 5-chloro-2-methoxyphenyl group, which introduces distinct electronic and steric properties.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3S/c1-12-4-6-13(7-5-12)20-26-21(32-28-20)18-19(24)29(27-22(18)33-3)11-17(30)25-15-10-14(23)8-9-16(15)31-2/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBAXFUCHEAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including an amino group, oxadiazole ring, pyrazole moiety, and acetamide group, suggest diverse interactions with biological targets, making it a candidate for pharmacological studies.
Structural Features
The molecular formula for this compound is with a molecular weight of approximately 498.99 g/mol. The detailed structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.99 g/mol |
| Functional Groups | Amino, oxadiazole, pyrazole, acetamide |
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide exhibit notable cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity : Compounds analogous to this structure have shown IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Specifically, some derivatives have demonstrated IC50 values of approximately 36 μM for HCT-116 and 34 μM for HeLa cells .
The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. Key mechanisms include:
- Caspase Activation : The compound may activate caspases, leading to programmed cell death.
- Morphological Changes : Treated cells exhibit characteristic apoptotic features such as shrinkage and detachment from surfaces .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that compounds with similar oxadiazole and pyrazole structures may also possess anti-inflammatory and analgesic properties. These effects are likely due to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.
Study on Structural Analogues
A comparative study was conducted on various structural analogues of the compound to evaluate their biological activities:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 36 | HCT-116 |
| Compound B | 34 | HeLa |
| Compound C | 59 | MCF-7 |
This study highlighted the importance of specific substituents on the phenyl ring in enhancing anticancer activity .
Pharmacological Review
A comprehensive review of oxadiazole derivatives indicated their broad pharmacological potentials, including antimicrobial and anticancer activities. The presence of the oxadiazole ring was noted as crucial for biological efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole- and oxadiazole-containing acetamides. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
*Inferred molecular formula based on structural similarity to and .
Key Observations
Core Heterocycles :
- The 1,2,4-oxadiazole in the target compound (vs. triazole in ) may enhance metabolic stability due to reduced susceptibility to enzymatic oxidation .
- The methylsulfanyl group on pyrazole (target) vs. thioether in triazole analogs () could influence electron density and binding interactions with hydrophobic enzyme pockets .
This contrasts with 2-chlorobenzyl () or 5-chloro-2-methylphenyl (), where methyl/methoxy substituents may alter steric bulk and pharmacokinetics . The 4-methylphenyl on oxadiazole (target) vs. 4-methoxyphenyl () suggests a trade-off between lipophilicity (methyl) and hydrogen-bonding capacity (methoxy) .
Biological Implications: The oxadiazole-pyrazole scaffold in the target compound shares structural homology with BI 665915 (), a potent FLAP inhibitor. Triazole analogs () often exhibit antimicrobial or kinase-inhibitory activity, highlighting the role of heterocycle choice in target selectivity .
Contradictions and Limitations
- discusses pyrazole derivatives as insecticides (e.g., Fipronil), but the target compound’s substituents (methoxy, methylphenyl) are atypical for insecticidal activity, indicating divergent applications .
- No direct bioactivity data for the target compound are provided in the evidence; inferences rely on structural analogs.
Preparation Methods
Formation of the Amidoxime Intermediate
4-Methylbenzamide reacts with hydroxylamine hydrochloride in ethanol under reflux (6 hours, 80°C) to yield N-hydroxy-4-methylbenzimidamide (amidoxime). The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), and the product is recrystallized from ethanol (yield: 75%).
Characterization Data :
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with ethyl chloroformate in dimethylformamide (DMF) at 100°C for 4 hours to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Acid hydrolysis (6M HCl, reflux, 3 hours) yields the free carboxylic acid (yield: 68%).
Key Reaction Conditions :
Construction of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of a 1,3-diketone with hydrazine hydrate, followed by functionalization.
Synthesis of 5-Amino-3-(Methylsulfanyl)-1H-Pyrazole-4-Carbonitrile
Ethyl acetoacetate reacts with methyl thiocyanate in the presence of sodium ethoxide to form a 1,3-diketone intermediate. Cyclization with hydrazine hydrate (ethanol, reflux, 6 hours) yields 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile (yield: 82%).
Characterization Data :
Coupling of Oxadiazole and Pyrazole Moieties
The oxadiazole carboxylic acid is coupled to the pyrazole carbonitrile via a nucleophilic substitution reaction.
Activation and Coupling
The oxadiazole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2, reflux, 2 hours). The acid chloride reacts with 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in dichloromethane (DCM) with triethylamine as a base (0°C to room temperature, 12 hours). The product, 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine, is isolated via column chromatography (hexane/ethyl acetate, 3:1, yield: 65%).
Optimized Conditions :
Introduction of the Acetamide Side Chain
The pyrazole nitrogen is alkylated with bromoacetyl chloride, followed by coupling with 5-chloro-2-methoxyaniline.
Alkylation of Pyrazole
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine reacts with bromoacetyl chloride in acetone containing potassium carbonate (reflux, 6 hours) to form 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}acetyl bromide (yield: 70%).
Aminolysis with 5-Chloro-2-Methoxyaniline
The acetyl bromide intermediate reacts with 5-chloro-2-methoxyaniline in tetrahydrofuran (THF) at 60°C for 8 hours. The final product is purified via recrystallization from ethanol (yield: 58%).
Characterization Data for Final Product :
-
1H NMR (DMSO-d6) : δ 10.29 (s, 1H, NH), 8.12–7.25 (m, 8H, Ar-H), 4.67 (s, 2H, CH2), 3.81 (s, 3H, OCH3), 2.41 (s, 3H, SCH3), 2.11 (s, 3H, CH3).
-
13C NMR (DMSO-d6) : δ 169.8 (C=O), 162.4 (C=N), 154.2 (C-O), 132.5–114.7 (Ar-C), 56.3 (OCH3), 24.9 (SCH3).
Summary of Reaction Conditions and Yields
| Step | Reaction | Starting Material | Reagents/Conditions | Yield (%) |
|---|---|---|---|---|
| 1.1 | Amidoxime formation | 4-Methylbenzamide | NH2OH·HCl, EtOH, reflux, 6h | 75 |
| 1.2 | Oxadiazole cyclization | Amidoxime | Ethyl chloroformate, DMF, 100°C, 4h | 68 |
| 2.1 | Pyrazole synthesis | Ethyl acetoacetate | Hydrazine hydrate, EtOH, reflux, 6h | 82 |
| 3.1 | Coupling | Oxadiazole acid chloride | Pyrazole carbonitrile, DCM, Et3N, 12h | 65 |
| 4.1 | Alkylation | Pyrazole-oxadiazole | Bromoacetyl chloride, K2CO3, acetone, 6h | 70 |
| 4.2 | Aminolysis | Acetyl bromide derivative | 5-Chloro-2-methoxyaniline, THF, 60°C, 8h | 58 |
Critical Analysis of Methodologies
Q & A
Q. What are the critical steps and reagents in synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Using hydroxylamine and carbodiimide coupling agents under reflux conditions (120–150°C) in solvents like DMF or ethanol .
- Pyrazole core assembly : Halogenation of intermediates with POCl₃ or PCl₅, followed by nucleophilic substitution with methylsulfanyl groups .
- Acetamide coupling : Reaction of the pyrazole intermediate with 5-chloro-2-methoxyaniline using EDCI/HOBt as coupling agents in dichloromethane . Key reagents include triethylamine (base), zeolite catalysts (for regioselectivity), and chromatographic purification (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize this compound’s purity and structure?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylsulfanyl at C3, oxadiazole at C4) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at ~530–540 Da).
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the compound’s stability profiles under laboratory conditions?
- Light sensitivity : Decomposes under UV light; store in amber vials at –20°C .
- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) conditions .
- Thermal stability : Decomposition observed >150°C (DSC/TGA data) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 1,2,4-oxadiazole moiety?
- Solvent selection : DMF improves cyclization efficiency over THF due to higher polarity .
- Catalyst screening : Zeolite Y-H increases oxadiazole yield by 20% compared to conventional acid catalysts .
- Reaction monitoring : Use FT-IR to track nitrile intermediate conversion (disappearance of ~2250 cm⁻¹ peak) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay standardization :
- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Validate solubility with DMSO co-solvents (<0.1% to avoid cytotoxicity) .
- Structural analogs : Compare with derivatives lacking the methylsulfanyl group to isolate its role in bioactivity .
Q. What computational methods predict binding modes of this compound to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Key residues: Lys745 (hydrogen bonding with oxadiazole) and hydrophobic pockets accommodating methylphenyl .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can derivatization enhance the compound’s pharmacokinetic properties?
- Methylsulfanyl replacement : Substitute with sulfone (–SO₂–) to improve metabolic stability (tested in microsomal assays) .
- Acetamide modification : Introduce PEGylated side chains to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
Methodological Notes
- Contradictory Data Analysis : Cross-validate bioactivity using orthogonal assays (e.g., MTT and apoptosis flow cytometry) .
- Scale-Up Challenges : Pilot-scale reactions (>10 g) require solvent recovery systems to manage DMF waste .
- In Silico Tools : Use SwissADME to predict ADMET properties and guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
